molecular formula C17H29ClN2O2 B000793 Ropivacaine hydrochloride monohydrate CAS No. 132112-35-7

Ropivacaine hydrochloride monohydrate

Cat. No. B000793
CAS RN: 132112-35-7
M. Wt: 328.9 g/mol
InChI Key: VSHFRHVKMYGBJL-CKUXDGONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ropivacaine is a long-acting amide local anaesthetic agent, produced as a pure enantiomer. It inhibits sodium ion influx in nerve fibers, resulting in a blockade of nerve signal transmission. Its less lipophilic nature compared to bupivacaine makes it less likely to penetrate large myelinated motor fibers, resulting in a relatively reduced motor blockade. This feature is beneficial when motor blockade is undesirable. Ropivacaine's reduced lipophilicity is also associated with decreased potential for central nervous system toxicity and cardiotoxicity (Kuthiala & Chaudhary, 2011).

Synthesis Analysis

Ropivacaine is synthesized to achieve a pure S-enantiomer form, leveraging its unique pharmacological profile. The synthesis process is designed to ensure the production of ropivacaine with a high pKa and relatively low lipid solubility, which contributes to its safety and efficacy profile (Hansen, 2004).

Molecular Structure Analysis

The molecular structure of ropivacaine allows for a greater sensorimotor differential block and a shorter elimination half-life, reducing the potential for accumulation. Its molecular structure also contributes to its increased margin of safety compared to bupivacaine, especially in terms of cardiotoxicity when given in equal doses (Wang, Greengrass, & Dangler, 2001).

Chemical Reactions and Properties

Ropivacaine's chemical properties, including its pKa and lipid solubility, underlie its pharmacological effects. Its S-enantiomer structure is pivotal for its action as a local anesthetic, with a lower cardiotoxic potential than racemic bupivacaine. This structure is crucial for its use in obstetric analgesia and potentially for ambulatory anesthesia due to its shorter duration of action and weaker motor block (de Jong, 1995).

Physical Properties Analysis

The physical properties of ropivacaine, such as its state at room temperature, melting point, and solubility in various solvents, are essential for its formulation and clinical use. However, specific details on these physical properties are not directly provided in the reviewed literature and generally require consultation of pharmaceutical chemistry sources.

Chemical Properties Analysis

Ropivacaine's chemical properties contribute to its pharmacodynamics and pharmacokinetics. Its less lipophilic nature compared to other local anesthetics impacts its diffusion and nerve blockade characteristics. The unique chemical structure of ropivacaine influences its safety profile, particularly in terms of reduced central nervous system and cardiovascular system toxicity (Markham & Faulds, 1996).

Scientific Research Applications

  • Transdermal Delivery : Lipid nanocapsules of ropivacaine have been developed for transdermal administration, showing improvements in pain latency and a reduction in the writhing response in mice, indicating a potential for enhanced pain management applications (Zhai, Zhao, Wang, & Zhai, 2016).

  • Clinical Use : It is a long-acting local anesthetic known for reduced motor blockade and lower potential for central nervous system toxicity and cardiotoxicity, making it favorable for various medical procedures (Kuthiala & Chaudhary, 2011).

  • Radio-Labeled Applications : Carbon-14-labeled ropivacaine has been synthesized for use as a local anesthetic agent in research, highlighting its utility in pharmacological studies (Sahlberg, 1987).

  • Neurotoxicity Studies : Research has shown that ropivacaine impairs mitochondrial biogenesis and function in neuronal cells, which might explain its neurotoxicity, thus providing insights into its safety profile (Niu, Tang, Ren, & Feng, 2018).

  • Postoperative Analgesia : It's effective for postoperative analgesia in patients with lower limb fractures, with minimal negative effects on serum indexes, indicating its efficacy and safety in post-surgical pain management (Dengguo, 2013).

  • Controlled Release Systems : Injectable, ropivacaine-loaded controlled release systems have been developed, effectively prolonging local analgesic effects in rats and showing less cytotoxicity compared to traditional methods (Qiao et al., 2022).

  • Combination with Other Analgesics : Adding fentanyl citrate to ropivacaine improves the onset of sensory and motor block, prolongs sensory block duration, and increases analgesia duration in surgeries, illustrating its synergistic effects when combined with other drugs (Gupta, 2018).

  • Labor Analgesia and Postoperative Pain Management : It offers effective postoperative pain relief with less cardiovascular and CNS toxicity than bupivacaine, suggesting a safer alternative for labor analgesia and postoperative pain management (Zink & Graf, 2004).

  • Antibacterial Properties : Studies have shown that ropivacaine has a poor antibacterial effect compared to bupivacaine, which could influence its clinical use in settings where infection control is critical (Pere, Lindgren, & Vaara, 1999).

  • Pharmacokinetics : The pharmacokinetics of ropivacaine, such as its biexponential disposition kinetics and intermediate blood clearance, have been extensively studied, providing essential data for its clinical application (Lee et al., 1989).

Mechanism of Action

Target of Action

Ropivacaine hydrochloride monohydrate primarily targets voltage-gated sodium ion channels in the neuronal membrane . These channels play a crucial role in the generation and propagation of nerve impulses .

Mode of Action

Ropivacaine binds to these sodium ion channels, preventing the inward movement of sodium ions through the cell membrane of nerve fibers . This action results in a stabilization of the neuronal membrane and inhibition of depolarization . Consequently, the generation and conduction of nerve impulses are blocked, leading to a reversible loss of sensation .

Biochemical Pathways

The primary biochemical pathway affected by ropivacaine involves the blockade of impulse propagation along nerve fibers. This blockade is achieved by preventing the inward movement of sodium ions through the cell membrane of the nerve fibers . The downstream effects of this action include an increase in the threshold for electrical excitation in the nerve, a slowing of the propagation of the nerve impulse, and a reduction in the rate of rise of the action potential .

Pharmacokinetics

The systemic concentration of ropivacaine is dependent on the total dose and concentration of drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site . From the epidural space, ropivacaine shows complete and biphasic absorption. The half-lives of the two phases are approximately 14 minutes and 4.2 hours, respectively . The slow absorption is the rate-limiting factor in the elimination of ropivacaine, explaining why the terminal half-life is longer after epidural than after intravenous administration .

Result of Action

The primary result of ropivacaine’s action is a reversible loss of sensation . Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone . High systemic doses of ropivacaine can result in central nervous system (CNS) and cardiovascular effects, with the CNS effects usually occurring at lower blood plasma concentrations .

Action Environment

The action of ropivacaine is influenced by several environmental factors. Moreover, the drug’s efficacy and stability can be affected by the patient’s hemodynamic/circulatory condition and the vascularity of the administration site .

Safety and Hazards

Ropivacaine hydrochloride monohydrate can cause serious eye damage . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . It is recommended to wear eye protection/face protection while handling this substance .

Future Directions

Ropivacaine has been used routinely in otorhinolaryngology procedures since 2010 . It is a versatile local anesthetic drug to use in otorhinolaryngology practice, compared to other routinely used drugs like bupivacaine and lidocaine for local infiltration and nerve blocks .

properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHFRHVKMYGBJL-CKUXDGONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927544
Record name N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132112-35-7
Record name 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-propyl-, hydrochloride, hydrate (1:1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132112-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ropivacaine hydrochloride hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132112357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROPIVACAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V910P86109
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ropivacaine hydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Ropivacaine hydrochloride monohydrate
Reactant of Route 3
Reactant of Route 3
Ropivacaine hydrochloride monohydrate
Reactant of Route 4
Reactant of Route 4
Ropivacaine hydrochloride monohydrate
Reactant of Route 5
Reactant of Route 5
Ropivacaine hydrochloride monohydrate
Reactant of Route 6
Reactant of Route 6
Ropivacaine hydrochloride monohydrate

Q & A

Q1: How does Ropivacaine Hydrochloride Monohydrate exert its anesthetic effect?

A1: this compound is a local anesthetic that acts by blocking voltage-gated sodium channels in nerve cells [, ]. By binding to these channels, it prevents the influx of sodium ions, which is essential for the generation and propagation of nerve impulses. This effectively inhibits the transmission of pain signals to the brain.

Q2: What are the potential impurities of concern during the synthesis of this compound and how are they monitored?

A2: The synthesis of this compound involves the use of Palladium as a catalyst []. Trace amounts of Palladium, as well as other elemental impurities like Arsenic, Mercury, Cadmium, and Lead, can potentially contaminate the final drug product []. These Class 1 elements pose health risks and are therefore strictly regulated. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique employed to quantify these trace metals and ensure their levels remain within the limits set by the International Conference on Harmonization (ICH) guidelines [].

Q3: Does the stereochemistry of this compound impact its pharmacological activity?

A3: Yes, this compound is administered as the single (-)-(S)-enantiomer []. Studies have confirmed the absence of metabolic racemization, meaning the drug does not convert to its (+)-(R)-enantiomer within the body []. This is important because enantiomers can exhibit different pharmacological properties, including potency and toxicity.

Q4: How is the chemical structure of this compound elucidated and what is its molecular formula and weight?

A4: The synthesis and structural characterization of this compound, specifically the Carbon-14 labeled form, is described in scientific literature []. While the exact spectroscopic data is not detailed within these specific research articles, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds. The molecular formula of this compound is C17H27ClN2O • H2O, and its molecular weight is 328.88 g/mol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.